molecular formula C30H33BrN4O5 B297562 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

カタログ番号 B297562
分子量: 609.5 g/mol
InChIキー: YZXCIIGELAPOTJ-ATZGPIRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as "compound X" and has been studied extensively for its mechanism of action and physiological effects.

作用機序

The mechanism of action of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the inhibition of various enzymes and pathways involved in disease progression. It has been shown to inhibit the activity of enzymes such as tyrosine kinase, topoisomerase, and COX-2. It also inhibits the activation of various signaling pathways such as PI3K/Akt and NF-κB. These mechanisms ultimately lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has various biochemical and physiological effects. It has been shown to reduce the levels of various biomarkers associated with disease progression such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular endothelial growth factor (VEGF). It also reduces the levels of glucose, insulin, and lipid markers in diabetes research. In cancer research, it induces cell cycle arrest and apoptosis in cancer cells.

実験室実験の利点と制限

One of the advantages of using 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide in lab experiments is its high potency and specificity towards disease-related enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in aqueous media, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, more studies are needed to investigate its potential in other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and pathways involved in disease progression, leading to biochemical and physiological effects such as cell cycle arrest, apoptosis, and reduction of inflammation. While it has advantages such as high potency and specificity, its limited solubility remains a challenge. Future research directions include optimizing its chemical structure and studying its potential in combination therapy and other diseases.

合成法

The synthesis of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the condensation of 3-bromo-5-ethoxy-4-(2-mesitylamino-2-oxoethyl)benzaldehyde with hydrazine hydrate followed by the reaction with N-(2-phenylethyl)acetamide. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

科学的研究の応用

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been shown to improve glucose homeostasis and insulin sensitivity. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

分子式

C30H33BrN4O5

分子量

609.5 g/mol

IUPAC名

N//'-[(E)-[3-bromo-5-ethoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C30H33BrN4O5/c1-5-39-25-16-23(17-33-35-30(38)29(37)32-12-11-22-9-7-6-8-10-22)15-24(31)28(25)40-18-26(36)34-27-20(3)13-19(2)14-21(27)4/h6-10,13-17H,5,11-12,18H2,1-4H3,(H,32,37)(H,34,36)(H,35,38)/b33-17+

InChIキー

YZXCIIGELAPOTJ-ATZGPIRCSA-N

異性体SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

正規SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。